2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The compound features a bromine and chlorine-substituted phenoxy group attached to a propyl chain, which is further connected to an isoindole-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions. For instance, one method involves the condensation of phthalic anhydride with 4-bromo-2-chlorophenoxypropylamine in a suitable solvent like toluene . The reaction is usually carried out under reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindole-1,3-dione core.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the isoindole-1,3-dione core .
Scientific Research Applications
2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anticonvulsant and antipsychotic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and ion channels.
Industrial Applications: It is used as an intermediate in the synthesis of other bioactive molecules and as a component in the development of new materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets in the body. For instance, it has been shown to modulate the activity of dopamine receptors, which suggests its potential use as an antipsychotic agent . Additionally, the compound can inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
Phthalimide Derivatives: These compounds share the isoindoline-1,3-dione core and are known for their diverse biological activities.
Isoindoline Derivatives: These compounds are structurally similar and have been studied for their potential therapeutic applications.
Uniqueness
2-[3-(4-Bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-(4-bromo-2-chlorophenoxy)propyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-11-6-7-15(14(19)10-11)23-9-3-8-20-16(21)12-4-1-2-5-13(12)17(20)22/h1-2,4-7,10H,3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWDSCNELXNWKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.